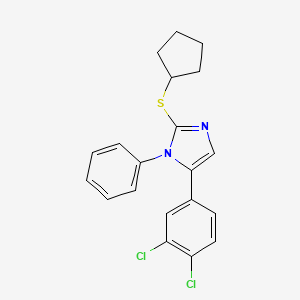

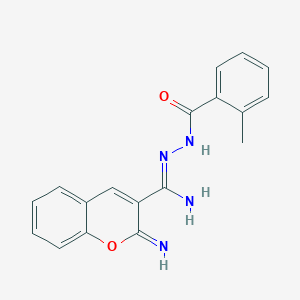

(Z)-2-imino-N'-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzamide compounds can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental methods .Chemical Reactions Analysis

Benzamide compounds can exhibit various chemical reactions. For instance, they can show antioxidant activity, free radical scavenging, and metal chelating activity .科学的研究の応用

Antioxidant Activity

The chromene moiety is known for its antioxidant properties, which are crucial in protecting cells from oxidative stress . This compound can be studied for its efficacy in scavenging free radicals, which are harmful byproducts of cellular metabolism that can lead to chronic diseases such as cancer and heart disease.

Antibacterial Activity

Benzamide derivatives, including those with a chromene structure, have shown potential as antibacterial agents . Research can explore the effectiveness of this compound against various bacterial strains, which could lead to the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Antifungal Activity

Similar to its antibacterial applications, the compound’s antifungal properties can be investigated. It could serve as a lead compound for the synthesis of new antifungal agents, which are needed to treat fungal infections that are becoming increasingly resistant to existing drugs .

Herbicidal Activity

The compound’s structure suggests potential herbicidal activity, which could be harnessed in agricultural research to develop new weed control agents. Its efficacy can be tested against different plant species to determine its selectivity and environmental impact .

Anticancer Activity

Chromene derivatives have been associated with anticancer activity. This compound could be studied for its potential to inhibit cancer cell growth and induce apoptosis, providing a pathway for new cancer treatments .

Anti-inflammatory Activity

The anti-inflammatory properties of benzamide and chromene compounds make them candidates for the treatment of inflammatory diseases. This compound can be assessed for its ability to reduce inflammation in various disease models .

Enzyme Inhibition

Enzyme inhibitors are vital tools in drug development. This compound could be analyzed for its ability to inhibit specific enzymes that are targets for treating diseases such as Alzheimer’s or Parkinson’s .

Drug Discovery and Development

Lastly, the compound’s unique structure makes it a valuable scaffold in medicinal chemistry. It can be modified to enhance its properties or combined with other pharmacophores to create novel drug candidates with improved efficacy and safety profiles .

作用機序

将来の方向性

特性

IUPAC Name |

N-[(Z)-[amino-(2-iminochromen-3-yl)methylidene]amino]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-11-6-2-4-8-13(11)18(23)22-21-16(19)14-10-12-7-3-5-9-15(12)24-17(14)20/h2-10,20H,1H3,(H2,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHIHWDQAHCZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=C(C2=CC3=CC=CC=C3OC2=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=N)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-imino-N'-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2593834.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2593835.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2593837.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)

![6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2593848.png)

![(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2593855.png)